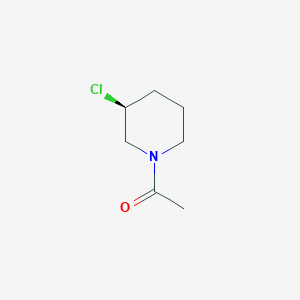

1-((S)-3-Chloro-piperidin-1-yl)-ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3S)-3-chloropiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPHGAMSYNZIK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 S 3 Chloro Piperidin 1 Yl Ethanone

Enantioselective Approaches to 3-Chloropiperidine (B1606579) Architectures

Chiral Pool-Based Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This approach is advantageous as it transfers the existing chirality of the starting material to the target molecule, circumventing the need for asymmetric induction or chiral resolution.

Nature provides a vast collection of enantiopure molecules, such as amino acids, sugars, and terpenes, which serve as valuable precursors in organic synthesis. For the synthesis of (S)-3-chloropiperidine, amino acids and their derivatives are particularly relevant due to their inherent stereochemistry and functional groups that facilitate cyclization into the piperidine (B6355638) scaffold. The primary advantage of this strategy is the direct incorporation of a predefined stereocenter into the molecular framework.

Amino acids like L-proline, L-lysine, and L-ornithine are excellent starting points for constructing the (S)-3-chloropiperidine ring. These precursors contain the necessary nitrogen atom and a chiral carbon center that can be elaborated into the desired piperidine structure through a sequence of chemical transformations.

One documented pathway begins with either D- or L-proline to produce the corresponding enantiopure 3-chloropiperidine researchgate.net. The synthesis typically involves the reduction of the carboxylic acid moiety, followed by ring expansion and subsequent functional group manipulations to introduce the chlorine atom at the C3 position with retention or inversion of configuration, depending on the chosen route.

Another prominent approach utilizes L-lysine. The synthesis of poly(L-lysine) dendrons, for instance, involves the use of Boc-Lys(Boc)-OH, showcasing the manipulation of lysine's functional groups rsc.org. For piperidine synthesis, the δ-amino group of lysine can be protected, while the α-amino and carboxyl groups are modified to construct the six-membered ring. The inherent chirality at the α-carbon of L-lysine is used to establish the stereocenter at the C2 position of a piperidine-2-carboxylic acid derivative, which can then be transformed into a 3-substituted piperidine. A key intermediate, (S)-3-hydroxypiperidine, can be synthesized from L-lysine, which is then converted to (S)-3-chloropiperidine via a nucleophilic substitution reaction, for example, using thionyl chloride (SOCl₂).

The following table summarizes representative chiral pool precursors for the synthesis of the (S)-3-chloropiperidine scaffold.

| Chiral Precursor | Key Synthetic Strategy | Resulting Intermediate |

| L-Proline | Ring expansion and functional group manipulation. | Enantiopure 3-chloropiperidine. |

| L-Lysine | Cyclization followed by decarboxylation and functional group interconversion. | (S)-3-hydroxypiperidine. |

| L-Ornithine | Ring closure and functional group modification. | Chiral piperidine precursors. |

Chiral Auxiliary-Mediated Syntheses

This strategy involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product wikipedia.org.

Chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine are widely employed to achieve high levels of stereocontrol in alkylation and Michael addition reactions wikipedia.orgnih.govresearchgate.netnih.gov. In the context of 3-chloropiperidine synthesis, an auxiliary can be attached to a precursor molecule to guide the formation of the chiral center at the C3 position.

For example, a common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system bearing a chiral auxiliary. The auxiliary, through steric hindrance, forces the incoming nucleophile to attack from a specific face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary would furnish the chiral piperidine ring.

Another approach is the diastereoselective alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary like pseudoephedrine nih.govharvard.edu. The chiral environment created by the auxiliary directs the approach of the electrophile. This method can be used to construct a key acyclic intermediate with the desired stereochemistry, which is then cyclized to form the piperidine ring. The auxiliary is typically cleaved under hydrolytic or reductive conditions and can often be recovered for reuse wikipedia.org.

The table below outlines common chiral auxiliaries and their roles in asymmetric synthesis relevant to forming piperidine precursors.

| Chiral Auxiliary | Type of Reaction | Role of Auxiliary |

| Evans Oxazolidinones | Aldol, Alkylation, Michael Addition | Directs stereoselective formation of C-C or C-N bonds via a chiral enolate wikipedia.orgrsc.orgnih.gov. |

| Pseudoephedrine | Alkylation, Michael Addition | Controls stereochemistry during the formation of α- or β-substituted carbonyl compounds nih.govnih.gov. |

| N-Sulfinyl Imines | Nucleophilic Addition | Acts as a chiral nitrogen source and directs the stereoselective addition to form chiral amines. |

Asymmetric Catalysis-Driven Routes

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral piperidines.

One successful approach is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine precursor researchgate.netgoogle.com. This method involves a three-step process: partial reduction of pyridine (B92270), Rh-catalyzed asymmetric functionalization, and a final reduction to yield enantioenriched 3-substituted piperidines researchgate.netgoogle.com. This strategy offers access to a wide array of 3-substituted piperidines with high enantioselectivity.

More directly related to the synthesis of the (S)-3-chloropiperidine precursor is the biocatalytic asymmetric reduction of a prochiral ketone. The reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED) coupled with a coenzyme regeneration system (e.g., glucose dehydrogenase) has been shown to be highly efficient and selective mdpi.comchemicalbook.comresearchgate.net. This enzymatic reduction proceeds with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee) mdpi.comresearchgate.netresearchgate.net. The resulting (S)-N-Boc-3-hydroxypiperidine is a direct precursor to the target chloro-derivative. The hydroxyl group can be readily converted to a chloride via standard methods, such as treatment with thionyl chloride or Appel reaction conditions, typically with inversion of stereochemistry, which would require starting with the (R)-alcohol to obtain the (S)-chloride. Alternatively, conditions can be chosen to retain the stereochemistry.

Chiral phosphoric acids (CPAs) have also emerged as versatile catalysts for the enantioselective synthesis of nitrogen-containing heterocycles rsc.orgresearchgate.netwhiterose.ac.uk. They can catalyze intramolecular aza-Michael reactions of acyclic precursors to form chiral piperidines with high enantioselectivity whiterose.ac.uk. This method involves the cyclization of an amine onto an α,β-unsaturated acceptor, with the chiral catalyst controlling the facial selectivity of the ring-closing step.

The following table summarizes key data from various asymmetric catalytic approaches to chiral 3-substituted piperidine precursors.

| Catalytic System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Rh-Catalyst / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Boronic Acid | 3-Substituted Tetrahydropyridine | High | Excellent |

| Ketoreductase (KRED) / GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% conversion | >99% ee |

| Chiral Phosphoric Acid (CPA) | N-protected aminoalkene-thioester | 3-Spiropiperidine | up to 87% | up to 94% ee |

Following the successful enantioselective synthesis of the (S)-3-chloropiperidine hydrochloride salt, the final step is the N-acetylation. This is typically achieved by reacting the piperidine with acetyl chloride or acetic anhydride (B1165640) under basic conditions to yield the target compound, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone.

Asymmetric Hydrogenation of Pyridine and Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridines and their activated pyridinium salt derivatives represents one of the most direct and atom-economical routes to chiral piperidines. oup.com This approach typically employs transition metal catalysts, such as iridium or rhodium, coordinated to chiral phosphine ligands. The activation of the pyridine ring, often by N-alkylation or protonation to form a pyridinium salt, is crucial as it lowers the energy barrier for hydrogenation and can prevent catalyst inhibition by the starting material or product. dicp.ac.cn

Iridium-based catalysts, in particular, have shown significant promise. For instance, chiral iridium dinuclear complexes have been successfully used for the asymmetric hydrogenation of polysubstituted pyridinium salts, affording piperidines with multiple stereogenic centers in high yield and stereoselectivity. oup.com A key strategy involves the in situ formation of the pyridinium salt, which facilitates the hydrogenation process. oup.comdicp.ac.cn

Another innovative approach is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which displaces the nitrogen atom of the pyridine ring while inducing chirality in the resulting piperidine product. dicp.ac.cnresearchgate.net This strategy is notable for its ability to tolerate a wide range of functional groups. dicp.ac.cn

| Catalyst System | Substrate Type | Key Features |

| Chiral Iridium Dinuclear Complexes | Polysubstituted Pyridinium Salts | High diastereoselectivity and enantioselectivity for constructing multiple stereocenters. oup.comrsc.org |

| [Cp*RhCl2]2 with Chiral Primary Amine | Pyridinium Salts | Asymmetric reductive transamination mechanism; tolerates diverse functional groups. dicp.ac.cnresearchgate.net |

| Rhodium with Chiral Diphosphine Ligands | Substituted Pyridines | Pioneering work in the field, though can require specific substrates for high stereocontrol. oup.com |

This table summarizes catalyst systems used in the asymmetric hydrogenation of pyridines and pyridinium salts.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation, other asymmetric catalytic methods provide powerful tools for constructing the chiral piperidine scaffold. Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a significant strategy. For example, chiral Brønsted acids or aminocatalysts can be employed in various transformations leading to piperidine precursors.

Transition metal catalysis also offers a broad spectrum of asymmetric reactions. Palladium-catalyzed enantioselective chloroamination of alkenes is a notable example for synthesizing 3-chloropiperidines. mdpi.com This method can achieve high yields and enantioselectivities through the use of a chiral pyridine-oxazoline (Pyox) ligand in conjunction with an electrophilic chlorine source like N-chlorosuccinimide (NCS). mdpi.com

| Catalytic Approach | Reaction Type | Catalyst Examples |

| Organocatalysis | Asymmetric Michael Addition, Aldol, Mannich Reactions | Proline derivatives, Chiral Phosphoric Acids |

| Transition Metal Catalysis | Enantioselective Chloroamination | Palladium complexes with chiral Pyox ligands. mdpi.com |

| Rhodium Catalysis | Asymmetric Reductive Transamination | [Cp*RhCl2]2 with chiral amines. dicp.ac.cnresearchgate.net |

This table provides an overview of different organocatalytic and transition metal-catalyzed asymmetric reactions for piperidine synthesis.

Stereoselective Mannich-Type Additions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a classic C-C bond-forming reaction that can be rendered stereoselective to produce chiral β-amino carbonyl compounds, which are versatile precursors to piperidines. researchgate.netresearchgate.net Asymmetric induction can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrates from the chiral pool. researchgate.net

The intramolecular Mannich reaction of δ-amino β-keto esters is a powerful methodology for the synthesis of polysubstituted piperidines. acs.org This reaction can proceed in a highly stereoselective manner, allowing for the construction of complex piperidine alkaloids. acs.org Similarly, the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane adds to an imine, provides a route to β-nitroamines, which can be further transformed into piperidine derivatives. researchgate.net

| Reaction Type | Key Features |

| Intramolecular Mannich Reaction | Cyclization of δ-amino β-keto esters to form polysubstituted piperidines. acs.org |

| Nitro-Mannich (aza-Henry) Reaction | Addition of a nitroalkane to an imine, yielding versatile β-nitroamine intermediates. researchgate.net |

| Catalytic Asymmetric Mannich Reaction | Use of chiral catalysts to control the stereochemical outcome of the addition. researchgate.net |

This table highlights various stereoselective Mannich-type additions used in the synthesis of chiral piperidines.

Ring-Forming Strategies for the Piperidine Nucleus

The construction of the piperidine ring itself is a critical step in the synthesis of this compound. Ring-forming strategies, or cyclization reactions, are paramount in building the heterocyclic core from acyclic precursors. These methods often involve the formation of one or two C-N bonds in an intramolecular fashion.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a widely employed strategy for synthesizing piperidines, offering control over ring size and stereochemistry. nih.gov These protocols involve a linear substrate containing both a nucleophilic nitrogen atom and an electrophilic carbon center (or precursors thereof), which react to form the cyclic amine.

Halocyclization reactions are a subset of intramolecular cyclizations where a halogen atom facilitates the ring-closing process. A notable example is the iodide-catalyzed cyclization of unsaturated N-chloroamines. unipd.it In this process, an N-chloroamine derived from an unsaturated primary amine undergoes cyclization in the presence of a catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI). unipd.itnih.gov The reaction is believed to proceed through the formation of a nitrogen-centered radical or a related reactive intermediate that attacks the intramolecular double bond, leading to the formation of the 3-chloropiperidine ring system. This method is particularly effective for creating the specific substitution pattern found in the target molecule. Careful control of reaction conditions, such as temperature, is often necessary to prevent side reactions like the formation of dichlorinated products. unipd.it

| Substrate | Catalyst / Reagent | Product |

| Unsaturated N-Chloroamine | Tetrabutylammonium Iodide (TBAI) | 3-Chloropiperidine |

| Unsaturated Primary Amine | N-Chlorosuccinimide (NCS), then TBAI | 3-Chloropiperidine |

This table illustrates the key components of iodide-catalyzed halocyclization for synthesizing 3-chloropiperidines.

Electrophilic cyclization strategies involve the activation of an unsaturated precursor, typically an alkene or alkyne, by an electrophile, which triggers a nucleophilic attack from an intramolecular amine or amide to form the piperidine ring. nih.gov This approach is versatile and can be initiated by a variety of electrophilic species, including protons (in acid-catalyzed cyclizations), metal ions, or halonium ions.

For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of the double bond. mdpi.com Similarly, palladium catalysts have been used for the enantioselective intramolecular amination of alkenes. mdpi.com These methods provide a powerful means to control the stereochemistry of the newly formed ring.

Intermolecular Annulation Methodologies

Intermolecular annulation involves the construction of a ring from two or more separate components. nih.gov These methods are valuable for rapidly building molecular complexity. For piperidine synthesis, [4+2] and [5+1] annulations are common strategies.

A notable example is the development of tunable [4+2] annulation protocols for synthesizing piperidine scaffolds from simple olefins and bifunctional reagents. nih.gov This strategy can be controlled to favor either radical or polar cyclization pathways by modifying halogenating reagents, concentration, and solvent. For instance, the reaction of an allylsulfonamide with an alkene can be directed to form a piperidine product with high diastereoselectivity. nih.gov The process involves the initial formation of an intermediate that undergoes a nitrogen-centered radical addition to the alkene, followed by cyclization. nih.gov This approach is applicable to a wide range of substrates, including various styrene derivatives and even complex steroid-derived olefins, demonstrating its utility in pharmaceutical diversification. nih.gov

Stereocontrolled Introduction of the Chlorine Moiety

Introducing the chlorine atom at the C3 position with the correct (S)-stereochemistry is a critical challenge. This requires methods that are both highly regioselective and stereospecific.

Regioselective and Stereospecific Chlorination Reactions

Direct chlorination of a pre-formed piperidine ring or an acyclic precursor is a common strategy. A procedure for the synthesis of secondary 3-chloropiperidines involves the selective monochlorination of an unsaturated primary amine precursor using N-chlorosuccinimide (NCS). nih.gov Careful temperature control (e.g., -15 °C) is crucial to prevent over-reaction and the formation of dichlorinated byproducts. nih.gov The resulting N-chloroamine can then undergo cyclization to form the 3-chloropiperidine ring. This method has proven effective in synthesizing novel secondary 3-chloropiperidine analogues that serve as powerful DNA alkylating agents. nih.govresearchgate.net

Another approach involves the ring expansion of chiral prolinols. This method proceeds via an aziridinium intermediate, which is then opened by a nucleophilic chloride source. nih.gov The regioselectivity of the nucleophilic attack on the aziridinium ion determines the position of the substituent on the resulting piperidine ring. The stereochemistry of the final product is dictated by the chirality of the starting prolinol. nih.gov

Chloro-amination Cyclization Pathways

Chloro-amination cyclization pathways construct the chlorinated ring in a single conceptual cascade. In these reactions, both a C-N and a C-Cl bond are formed during the cyclization event. One such strategy involves the initial N-chlorination of a secondary amine precursor containing a pendant alkene (e.g., a 2,2-dimethylpent-4-enylamine derivative) with NCS. nih.gov The subsequent cyclization can be promoted by a catalytic amount of tetrabutylammonium iodide (TBAI). This iodide source likely facilitates the formation of a reactive intermediate that undergoes a 6-endo cyclization to furnish the 3-chloropiperidine product. nih.gov This method has been successfully applied to the synthesis of various bis-3-chloropiperidines. nih.gov

Alternatively, cyclization can be achieved using copper(II) chloride, which acts as both a chlorinating agent and a Lewis acid to promote the cyclization of an imine formed in situ from an aldehyde and an amine. nih.gov

N-Acylation Reactions for Ethanone Moiety Introduction

The final step in the synthesis of this compound is the introduction of the ethanone (acetyl) group onto the piperidine nitrogen. N-acylation is a fundamental and robust transformation in organic synthesis. orientjchem.org

This reaction is typically achieved by treating the secondary amine, (S)-3-chloropiperidine, with an acylating agent such as acetyl chloride or acetic anhydride. orientjchem.orgtandfonline.com The reaction is often carried out in the presence of a base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. semanticscholar.org The choice of solvent is typically an aprotic solvent like dichloromethane (CH2Cl2). semanticscholar.org The high reactivity of acetyl chloride allows the reaction to proceed efficiently, often at room temperature, providing the desired N-acetylated product in high yield. tandfonline.com Catalyst-free conditions have also been developed, further simplifying the procedure. orientjchem.org

Table 3: Common Reagents for N-Acylation

| Acylating Agent | Base | Byproduct | General Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, Pyridine, DIPEA | HCl (neutralized by base) | Aprotic solvent (e.g., CH2Cl2), 0 °C to room temperature. semanticscholar.org |

Chemoselective Amide Bond Formation Strategies

The formation of the amide bond in this compound involves the N-acylation of the (S)-3-chloropiperidine precursor. Chemoselectivity in this context refers to the preferential reaction of the nucleophilic secondary amine with an acetylating agent over potential competing reactions, primarily intramolecular cyclization.

The most direct and widely employed strategy for this transformation is the Schotten-Baumann reaction or related acylation methods. This involves treating the secondary amine with a suitable acetylating agent in the presence of a base. Common acetylating agents for this purpose include acetyl chloride and acetic anhydride. The base is crucial for neutralizing the acidic byproduct (HCl or acetic acid) generated during the reaction, thereby driving the equilibrium towards product formation.

A critical aspect of achieving high chemoselectivity is the mitigation of the inherent reactivity of 3-chloropiperidines. The lone pair of electrons on the piperidine nitrogen can act as an internal nucleophile, displacing the chloride at the C-3 position to form a highly strained and reactive bicyclic aziridinium ion. nih.govresearchgate.netunipd.it This intramolecular SN2 reaction is often base-mediated. Therefore, the choice of base and reaction conditions is paramount. The use of a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is preferred. These bases can effectively scavenge the generated acid without promoting the undesired cyclization.

Furthermore, conducting the reaction at low temperatures (e.g., 0 °C to room temperature) is essential to control the reaction kinetics, favoring the faster N-acylation over the intramolecular cyclization. researchgate.net In some protocols, acetylating agents like acetic anhydride have been successfully used to directly yield the acetylated piperidine, effectively "trapping" the secondary amine before it can undergo intramolecular reactions. nih.gov

| Acetylating Agent | Base | Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to RT | Exothermic reaction; requires slow addition of the acyl chloride. |

| Acetic Anhydride | Pyridine or TEA | Dichloromethane (DCM) | 0 °C to RT | Generally less reactive than acetyl chloride, offering better control. |

| Acetic Acid | EDC, HOBt | Dimethylformamide (DMF), DCM | 0 °C to RT | Standard peptide coupling conditions; milder but requires coupling agents. |

Functional Group Compatibility in N-Acylation

The primary challenge regarding functional group compatibility in the N-acylation of (S)-3-chloropiperidine is the intramolecular reactivity between the amine and the alkyl chloride. The stability of the C-Cl bond is highly dependent on the reaction conditions.

Intramolecular Cyclization: The key incompatibility arises from the potential for the piperidine nitrogen to form a bicyclic aziridinium ion intermediate. nih.govnih.gov This process is facilitated by bases and can lead to a mixture of products if not properly controlled. Once formed, the strained aziridinium ion is a potent electrophile and can be attacked by various nucleophiles. researchgate.netresearchgate.net If the acetylating agent is not present in sufficient concentration or if the conditions favor cyclization, this pathway can significantly reduce the yield of the desired N-acetylated product.

Reaction Conditions to Ensure Compatibility:

Base Selection: As mentioned, non-nucleophilic bases are crucial. Strong, nucleophilic bases or those that are not sterically hindered could potentially promote elimination reactions or the formation of the aziridinium ion.

Temperature Control: Low temperatures are vital. Increased thermal energy can overcome the activation barrier for the intramolecular cyclization, making it a more competitive pathway.

Order of Addition: It is often strategic to add the acetylating agent to a solution of the amine and base. This ensures that the highly reactive acylating agent is present to immediately react with the amine, minimizing the time the free-based amine is available to cyclize. The transformation of the secondary amine into the significantly less nucleophilic amide effectively halts the formation of the aziridinium ion. nih.gov

The C-Cl bond is generally stable to common acylating reagents like acetyl chloride and acetic anhydride under the mild, basic conditions described. The reaction conditions are typically not harsh enough to promote intermolecular substitution of the chloride by other species in the reaction mixture, such as the base or solvent. The primary concern remains the intramolecular pathway, which can be effectively managed through careful control of the reaction parameters.

| Condition | Favors N-Acylation (Desired Product) | Promotes Side Reactions (e.g., Aziridinium Ion Formation) |

|---|---|---|

| Temperature | Low (0 °C to RT) | High (Reflux) |

| Base | Non-nucleophilic, sterically hindered (e.g., TEA, DIPEA) | Strong, less hindered bases (e.g., NaOH, K2CO3 in some contexts) |

| Reaction Time | As required for full conversion (monitored by TLC/LCMS) | Prolonged reaction times at elevated temperatures |

| Reagent Stoichiometry | Slight excess of acylating agent to ensure complete amine consumption | Insufficient acylating agent, leaving free amine available for cyclization |

Elucidation of Molecular Structure and Stereochemistry

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful toolkit for the structural analysis of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD) provide complementary information, culminating in a comprehensive structural and stereochemical assignment.

NMR spectroscopy is the cornerstone for determining the detailed structure of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments facilitate the complete assignment of proton (¹H) and carbon (¹³C) signals, confirm connectivity, and probe the molecule's conformational dynamics.

The ¹H and ¹³C NMR spectra of N-acetyl-3-chloropiperidines provide a wealth of information. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl, O) and the geometry of the piperidine (B6355638) ring. The N-acetyl group introduces rotational isomers (rotamers) due to hindered rotation around the amide C-N bond, which can lead to signal broadening or the appearance of duplicate peaks for adjacent nuclei at low temperatures. researchgate.net

The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) and a series of multiplets for the piperidine ring protons. The proton at C3, bearing the chlorine atom, would appear as a downfield multiplet. The protons on C2 and C6, adjacent to the nitrogen, are also shifted downfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group appears significantly downfield (~170 ppm). The piperidine ring carbons resonate in the aliphatic region, with the C3 carbon bonded to chlorine showing a characteristic downfield shift compared to unsubstituted piperidine. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Acetyl-3-chloropiperidines

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | ~2.1 (singlet) | ~22 |

| Acetyl-C=O | - | ~170 |

| Piperidine H2, H6 | 2.5 - 4.5 (multiplets) | 40 - 50 |

| Piperidine H3 | 3.5 - 4.5 (multiplet) | 55 - 65 |

| Piperidine H4, H5 | 1.5 - 2.5 (multiplets) | 20 - 35 |

Note: Values are estimates based on general principles and data for related structures. Actual values can vary with solvent and temperature.

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the complex, often overlapping signals in the piperidine ring system.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons throughout the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.netnih.gov This technique is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com Key correlations would include those from the acetyl methyl protons to the carbonyl carbon and from the H2/H6 protons to the carbonyl carbon, confirming the N-acetylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation, such as whether the chlorine atom at C3 occupies an axial or equatorial position on the chair-form piperidine ring.

Standard NMR cannot distinguish between enantiomers. To resolve the (S) and (R) forms of 3-chloropiperidine (B1606579) derivatives, chiral auxiliaries are employed.

Chiral Solvating Agents (CSAs) : CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction creates slightly different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum (enantiomeric discrimination). nih.gov The relative integration of these signals allows for the determination of enantiomeric excess (ee). Examples of CSAs include derivatives of tartaric acid, crown ethers, or amino acids. nih.govsemmelweis.huunipi.it

Chiral Derivatizing Agents (CDAs) : CDAs involve the reaction of the analyte with a chiral reagent to form stable diastereomers. These diastereomers have distinct physical properties and, therefore, distinct NMR spectra, allowing for easy separation and quantification of the signals. researchgate.net

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

IR and MS provide complementary data to NMR for a full structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching of the tertiary amide carbonyl group (C=O). Other characteristic bands include C-H and C-N stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 (strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1150 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Data based on typical values for tertiary amides and alkyl chlorides. chemicalbook.comnih.gov

Mass Spectrometry (MS) : MS provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation. For this compound (C₇H₁₂ClNO), high-resolution mass spectrometry would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, at m/z 161 and 163, respectively. docbrown.info Common fragmentation pathways would include the loss of the acetyl group (•COCH₃) or the chlorine atom (•Cl), and cleavage of the piperidine ring.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

While NMR with chiral auxiliaries can determine enantiomeric purity, Vibrational Circular Dichroism (VCD) is a powerful, direct method for determining the absolute configuration of a chiral molecule in solution. nih.govbruker.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is a unique fingerprint of the molecule's specific 3D arrangement. To determine the absolute configuration of this compound, an experimental VCD spectrum is recorded. Concurrently, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers. youtube.com The absolute configuration is assigned by comparing the experimental spectrum with the calculated ones. A match between the experimental spectrum and the spectrum calculated for the (S)-enantiomer provides unambiguous confirmation of its absolute stereochemistry. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous depiction of the molecule's structure.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperidine ring and the spatial orientation of its substituents. In related chloro-piperidine derivatives, the piperidine ring commonly adopts a chair conformation to minimize steric strain. researchgate.netnih.govresearchgate.netnih.gov In such a conformation, the substituents can occupy either axial or equatorial positions. The analysis of 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone, for instance, confirmed a chair conformation for its piperidine ring. researchgate.netnih.gov Similarly, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) also shows a piperidine ring in a chair conformation. nih.govresearchgate.net A complete crystallographic analysis would provide the unit cell dimensions and space group, as demonstrated in studies of similar molecules. mdpi.com However, specific crystal data for this compound is not publicly documented.

Conformational Analysis in Solution and Solid State

The conformation of the piperidine ring is a critical aspect of its structure, influencing its chemical and biological properties. The N-acetyl group and the chlorine atom in this compound introduce conformational complexity. The analysis involves determining the preferred shape of the ring (e.g., chair, boat, or twist-boat) and the orientation (axial vs. equatorial) of the substituents in both the solid phase and in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. 1H and 13C NMR spectra provide information about the chemical environment of each atom. For conformational analysis, the key parameters are chemical shifts and coupling constants (J-values).

In piperidine systems, the magnitude of the coupling constants between adjacent protons can indicate their dihedral angle, and thus their relative orientation (axial or equatorial). For example, a large coupling constant (typically 10-13 Hz) between vicinal protons is characteristic of a diaxial relationship, which is consistent with a chair conformation. niscpr.res.in Studies on 3-chloro-2,6-diaryl-piperidin-4-ones have used 1H NMR data to assign a chair conformation where the chloro substituent is in an equatorial position to avoid steric hindrance. niscpr.res.in The presence of an N-acetyl group can lead to the existence of rotamers due to the partial double-bond character of the amide C-N bond, which may be observable as separate signals in the NMR spectrum at low temperatures. While specific ¹H and ¹³C NMR spectral data for this compound are not available, analysis would follow these established principles.

As mentioned in section 3.2, X-ray crystallography provides direct evidence of the preferred conformation in the solid state. For substituted piperidines, the chair form is generally the most stable. researchgate.netnih.gov The crystallographic data for 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone, for example, not only confirms the chair conformation but also provides precise puckering parameters that quantify the deviation from an ideal chair geometry. nih.gov Such analysis would be essential to definitively establish the solid-state conformation of this compound.

Determination of Enantiomeric Purity and Absolute Configuration

Since the subject compound is a specific enantiomer, (S), it is crucial to determine its enantiomeric purity (or enantiomeric excess, ee). This is typically achieved using chiral chromatography techniques.

Chiral HPLC is a widely used method for separating enantiomers and quantifying their ratio. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds. nih.govnih.govwindows.net

To determine the enantiomeric purity of a sample of this compound, it would be chromatographed on a suitable chiral column. The method would be validated using a racemic mixture, which would show two distinct peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated from the relative areas of the two peaks. The development of such a method would involve optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline separation. nih.gov

Table 1: Representative Chiral Stationary Phases for HPLC

| Stationary Phase Type | Common Trade Names | Typical Analytes |

|---|---|---|

| Polysaccharide (Cellulose-based) | Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose | Wide range of pharmaceuticals, compounds with aromatic groups |

| Polysaccharide (Amylose-based) | Chiralpak® AD, Chiralpak® AS, Lux® Amylose | Aromatic compounds, ketones, esters |

| Protein-based | Chiral-AGP, Chiral-CBH | Compounds with basic or acidic functionalities |

Chiral Gas Chromatography is another powerful technique for separating and quantifying enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, it employs a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have slightly different volatilities, allowing for their separation. libretexts.org

For the analysis of this compound, the sample would be injected into the GC, and the enantiomers would be separated based on their interaction with the chiral column. The enantiomeric excess is determined by integrating the peak areas of the (S) and (R) enantiomers. libretexts.org In some cases, derivatization of the analyte is performed to improve its volatility and chromatographic behavior. nih.gov

Table 2: Representative Chiral Stationary Phases for GC

| Stationary Phase Type | Common Trade Names | Typical Analytes |

|---|---|---|

| Derivatized Cyclodextrins | Chiraldex®, Beta DEX™, Gamma DEX™ | Alcohols, ketones, esters, hydrocarbons, halogenated compounds |

Polarimetry and Optical Rotation Dispersion (ORD)

Polarimetry measures the rotation of plane-polarized light by a chiral compound. For this compound, the direction and magnitude of this rotation are determined by the (S)-configuration at the C3 stereocenter. The sign of the specific rotation ([α]) is a direct indicator of whether a compound is dextrorotatory (+) or levorotatory (-). Although the precise value is dependent on factors such as solvent, temperature, and the wavelength of light used, the (S)-enantiomer is expected to exhibit a specific rotation of equal magnitude but opposite sign to its (R)-enantiomer. The synthesis of enantiopure 3-chloropiperidines has been achieved, often starting from chiral precursors like D- or L-proline, confirming the accessibility of the individual enantiomers for such analysis. researchgate.netresearchgate.net

Optical Rotation Dispersion (ORD) provides more detailed stereochemical information by measuring the specific rotation as a function of the wavelength of light. An ORD spectrum typically shows a plain curve at wavelengths far from an absorption band of a chromophore. However, in the vicinity of a chromophore's absorption maximum, the curve exhibits a characteristic trough and peak, a phenomenon known as the Cotton effect.

For this compound, the key chromophore is the carbonyl group (C=O) of the N-acetyl moiety. This group exhibits a weak n → π* electronic transition in the ultraviolet region. The interaction of this chromophore with the chiral environment of the (S)-3-chloropiperidine ring is expected to produce a distinct Cotton effect in the ORD spectrum. The sign of the Cotton effect (positive or negative) is determined by the spatial relationship between the chromophore and the asymmetric center, which in turn depends on the conformational preference of the molecule.

The conformational equilibrium of N-acylpiperidines is well-studied. The N-acetyl group introduces a degree of planar character to the nitrogen atom due to resonance, influencing the ring conformation. The piperidine ring in this compound is expected to adopt a chair conformation. In this conformation, the chlorine atom at the C3 position can be either axial or equatorial. The preferred conformation will be the one that minimizes steric interactions.

The analysis of the ORD spectrum would, therefore, not only confirm the presence of a chiral center but also provide insights into the dominant conformation of the molecule and, consequently, the absolute configuration of the chiral center. A positive or negative Cotton effect would be correlated with specific spatial arrangements of the atoms, allowing for the unambiguous assignment of the (S)-configuration.

While awaiting experimental verification, the theoretical framework of polarimetry and ORD provides a robust basis for the stereochemical elucidation of this compound.

Data Tables

The following table lists the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| (S)-3-chloropiperidine |

| (R)-3-chloropiperidine |

| (R)-3-Chloropiperidine hydrochloride |

| D-proline |

| L-proline |

The table below is a representation of the type of data that would be collected in a polarimetry and ORD analysis of this compound. Note: Specific experimental data for this compound is not available in the cited literature; this table is for illustrative purposes only.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | Expected value |

| ... | ... |

| λ (peak) | Expected value |

| λ (trough) | Expected value |

| ... | ... |

Chemical Reactivity and Mechanistic Investigations of 1 S 3 Chloro Piperidin 1 Yl Ethanone

Reactions Involving the Piperidine (B6355638) Nitrogen

The presence of the acetyl group on the piperidine nitrogen significantly influences its reactivity. The lone pair of electrons on the nitrogen atom is delocalized due to resonance with the adjacent carbonyl group, rendering the nitrogen less nucleophilic and less basic compared to its non-acetylated counterpart.

The amide bond in 1-((S)-3-chloro-piperidin-1-yl)-ethanone is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and (S)-3-chloropiperidine. The reaction is typically slower than the hydrolysis of acyclic amides due to the steric hindrance imposed by the piperidine ring.

Further derivatization of the amide is also possible. For instance, reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding N-ethyl-3-chloropiperidine.

Direct N-alkylation of the amide nitrogen in this compound is generally challenging due to the decreased nucleophilicity of the nitrogen atom. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion, which can then be alkylated. It is important to note that such harsh conditions might also promote elimination or substitution reactions at the C3 position.

Alternative derivatization strategies often involve initial hydrolysis of the amide to the secondary amine, (S)-3-chloropiperidine, followed by subsequent N-functionalization reactions such as acylation, sulfonylation, or reductive amination to introduce a wider variety of substituents on the nitrogen atom.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the structural and electronic nature of molecules. nih.govnanobioletters.com These methods have been widely applied to heterocyclic compounds to provide accurate predictions of their properties. nih.govijcce.ac.ir

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, DFT calculations are employed to determine its most stable three-dimensional shape, a process known as geometry optimization.

Typically, a functional such as B3LYP is combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. nih.govnih.govresearchgate.net The process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in a prediction of bond lengths, bond angles, and dihedral angles. For similar piperidine (B6355638) compounds, studies show the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.govresearchgate.netnih.gov The optimization process would also define the orientation of the acetyl group and the stereochemistry of the chiral center at the C3 position of the piperidine ring. The final optimized geometry represents the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. researchgate.net

Calculation of NMR Chemical Shifts and Coupling Constants

Computational methods are used to predict Nuclear Magnetic Resonance (NMR) spectra, which are vital for molecular structure elucidation. nanobioletters.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netniscpr.res.in

These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov Furthermore, theoretical calculations can determine spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between adjacent protons. libretexts.org For instance, the coupling constant between protons on neighboring carbons in a piperidine ring is typically in the range of 6-8 Hz. libretexts.org

Prediction of Vibrational Spectra and Circular Dichroism

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. nih.govresearchgate.net After geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. These calculated frequencies correspond to specific molecular motions, such as the stretching of the C=O bond in the acetyl group or the C-Cl bond. nanobioletters.com Comparing the computed spectrum with an experimental one helps to confirm the molecular structure and assign spectral bands to specific vibrations. nih.govniscpr.res.in

Given that the molecule is chiral, Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining its absolute configuration. Time-dependent DFT (TD-DFT) is used to predict the ECD spectrum. nih.gov The calculated spectrum for the (S)-enantiomer can be compared to the experimental spectrum to confirm the stereochemistry at the C3 position.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, NBO Analysis)

The electronic properties of a molecule govern its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. mdpi.com The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net These orbital energies are standard outputs of DFT calculations.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within the molecule. researchgate.net For this compound, NBO analysis can provide insights into the delocalization of electron density, particularly involving the lone pairs on the nitrogen and oxygen atoms and the effects of the electron-withdrawing chloro and acetyl groups. ijcce.ac.ir

Molecular Dynamics Simulations

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

Conformational Dynamics in Solution and Rotational Barriers

Molecular dynamics simulations can model the behavior of this compound in a solvent, providing a dynamic picture of its conformational flexibility. These simulations can reveal how the piperidine ring might flex or pucker and how the acetyl group rotates around the C-N bond. researchgate.net Such studies are crucial for understanding how the molecule behaves in a real-world environment, such as in a solution. MD simulations can also be used to calculate the energy barriers for rotation around specific bonds, like the amide bond, which is known to have a significant rotational barrier due to its partial double-bond character.

Reaction Pathway Analysis and Transition State Modeling

The formation of this compound typically involves the N-acetylation of (S)-3-chloropiperidine. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and predicting potential byproducts. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction pathway and characterizing the transition state.

The N-acetylation of a secondary amine like (S)-3-chloropiperidine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) is a nucleophilic acyl substitution reaction. The reaction mechanism can be computationally modeled to determine the energetics of the process. The general steps involve the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acetylating agent, leading to a tetrahedral intermediate. This is followed by the departure of the leaving group (e.g., chloride ion) to form the final N-acetylated product.

Transition State Modeling:

Computational models would typically be built to compare the energy profiles for the reaction occurring from different conformers of (S)-3-chloropiperidine (with the chlorine atom in either an axial or equatorial position). The calculated activation barriers would indicate the most favorable reaction pathway. For instance, the accessibility of the nitrogen lone pair for nucleophilic attack might be influenced by the conformation of the piperidine ring.

| Computational Parameter | Description | Inferred Significance for this compound Synthesis |

| Reaction Coordinate | The path of minimum energy connecting reactants and products. | Defines the step-by-step mechanism of N-acetylation. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Determines the kinetic feasibility of the reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower Ea indicates a faster reaction rate. |

| Tetrahedral Intermediate | A key intermediate in nucleophilic acyl substitution. | Its stability influences the overall reaction pathway. |

This table presents a generalized overview based on theoretical principles of reaction pathway analysis.

In Silico Predictions of Chirality and Stereochemical Preferences

The stereochemical features of this compound are of significant interest due to the presence of a stereocenter at the C3 position of the piperidine ring and the conformational isomerism associated with the N-acetyl group. In silico methods are invaluable for predicting the most stable conformations and understanding the factors that govern its three-dimensional structure.

Conformational Analysis:

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The 3-chloro substituent can exist in either an axial or equatorial position. Computational calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can predict the relative energies of these two conformers. For a 3-substituted piperidine, the equatorial position is generally favored for steric reasons, but this can be influenced by electronic effects.

Furthermore, the N-acetyl group introduces another layer of conformational complexity due to restricted rotation around the N-C(O) bond, which possesses partial double-bond character. This results in the existence of rotational isomers (rotamers), often referred to as E and Z conformers, arising from the orientation of the acetyl group relative to the piperidine ring. Computational studies on similar N-acylpiperidines have shown that the energy barrier for this rotation can be significant. researchgate.net

Stereochemical Preferences:

Computational studies on related chloroacetamides have demonstrated that the presence of a chlorine atom can influence the conformational equilibrium, with the relative populations of conformers being dependent on the solvent polarity. researchgate.net Similar effects would be expected for this compound, where the dipole moment of each conformer would interact differently with the solvent environment.

| Conformational Feature | Possible Orientations | Predicted Stable Form (based on analogous systems) |

| Piperidine Ring Conformation | Chair, Boat, Twist-Boat | Chair |

| 3-Chloro Substituent | Axial, Equatorial | Equatorial (generally favored) |

| N-Acetyl Group Rotation | E and Z rotamers | Dependent on steric and electronic factors |

This table provides a predictive overview based on established principles of conformational analysis in substituted piperidines.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereoselective Synthesis of Complex Piperidine-Containing Natural Products and Analogues

The piperidine (B6355638) ring is a prevalent structural motif in a wide range of natural alkaloids and medicinally significant compounds. researchgate.netru.nl The stereoselective synthesis of these molecules is a central theme in modern organic chemistry, often relying on the use of enantiomerically pure building blocks to control the spatial arrangement of substituents. ru.nl While the synthesis of piperidine derivatives through methods like the reduction of pyridines and intramolecular cyclizations is well-established, the direct use of 1-((S)-3-Chloro-piperidin-1-yl)-ethanone as a precursor in the total synthesis of complex, multi-chiral natural products is not extensively documented in publicly available scientific literature. ru.nlmdpi.com The enantiopure nature of this compound, featuring a stereocenter at the C3 position of the piperidine ring, theoretically positions it as a valuable starting material for introducing chirality early in a synthetic sequence. The presence of the chloro substituent offers a handle for further functionalization, and the N-acetyl group provides a stable, yet potentially modifiable, protecting group for the piperidine nitrogen. However, specific, published total syntheses of complex natural products or their analogues that explicitly name This compound as the starting chiral building block are not readily found.

Scaffold for the Construction of Fused Polycyclic and Heterocyclic Systems

The construction of fused polycyclic and heterocyclic systems is a significant area of synthetic chemistry, as these scaffolds are often associated with unique biological activities. Piperidine derivatives can serve as versatile platforms for building such complex architectures. nih.gov For instance, intramolecular reactions can lead to the formation of indolizidine or quinolizidine (B1214090) ring systems, which are common cores in various alkaloids.

The structure of This compound contains functionalities that could, in principle, be exploited for the construction of fused systems. The chloro group at the 3-position can act as an electrophilic site, while the piperidine ring itself can be involved in cyclization reactions. For example, intramolecular cyclization strategies are employed in the synthesis of various fused heterocyclic compounds. nih.gov However, a review of the scientific literature does not reveal specific examples where This compound has been explicitly used as the foundational scaffold for the construction of fused polycyclic or heterocyclic systems.

Derivatization to Access Diverse Chiral Chemical Libraries

Chiral chemical libraries are essential for drug discovery and the exploration of chemical space. The derivatization of a core chiral scaffold allows for the systematic modification of its structure to investigate structure-activity relationships (SAR). nih.gov The piperidine moiety is a frequent component in such libraries due to its prevalence in bioactive compounds. researchgate.netdntb.gov.ua

This compound presents several points for diversification. The chloro atom at the C3 position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The N-acetyl group can be removed to liberate the secondary amine, which can then be further functionalized.

Synthesis of Novel Substituted Piperidine-Acetamide Derivatives

The synthesis of substituted piperidine-acetamide derivatives is of interest in medicinal chemistry. The chloroacetyl group on a piperidine can be a reactive handle for introducing various substituents. For instance, 2-chloro-N-arylacetamides are used as precursors for novel heterocyclic compounds. nih.gov In the context of This compound , the chloro substituent on the piperidine ring itself provides a site for derivatization, which could lead to a library of 3-substituted N-acetylpiperidines. Subsequent modification of the N-acetyl group could then generate a diverse set of piperidine-acetamide derivatives. While general strategies for synthesizing piperidine derivatives exist, specific and detailed research findings on the synthesis of novel substituted piperidine-acetamide derivatives starting directly from This compound are not prominently featured in the reviewed literature.

Exploration of Structure-Stereochemistry Relationships in Downstream Synthesis

The stereochemistry of a chiral building block is crucial as it can influence the stereochemical outcome of subsequent reactions. The (S)-configuration at the C3 position of This compound is expected to direct the approach of reagents in downstream synthetic steps, potentially leading to high diastereoselectivity. The study of such structure-stereochemistry relationships is fundamental to stereocontrolled synthesis. researchgate.net For example, the conformation of the piperidine ring, which is influenced by the N-acetyl group and the C3-chloro substituent, will play a significant role in determining the facial selectivity of reactions at or adjacent to the ring. Computational studies on related N-chloropiperidines have explored their conformational properties and reaction pathways. uni-muenchen.de However, specific experimental studies that systematically explore and detail the structure-stereochemistry relationships in downstream synthesis originating from This compound are not available in the current body of scientific literature.

Q & A

Q. What are the recommended synthetic routes for 1-((S)-3-Chloro-piperidin-1-yl)-ethanone, and how can reaction purity be optimized?

Answer:

- Synthetic Routes :

- Acylation of (S)-3-Chloropiperidine : React (S)-3-chloropiperidine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .

- Chiral Resolution : If starting from a racemic mixture, use chiral column chromatography or enzymatic resolution to isolate the (S)-enantiomer. Validate enantiomeric purity via polarimetry or chiral HPLC .

- Optimization :

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials.

- Employ inert atmosphere (N₂/Ar) to prevent oxidation of the piperidine nitrogen .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Identify the acetyl group (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl carbon).

- Assign piperidine protons (δ 1.5–3.5 ppm) and confirm stereochemistry via coupling constants (e.g., axial vs. equatorial H) .

- IR : Detect carbonyl stretch at ~1680–1720 cm⁻¹ and C-Cl bond at ~550–750 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 176.6 (C₇H₁₁ClNO) and fragment peaks (e.g., loss of CH₃CO, m/z 118.5) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities. Neutralize spills with sodium bicarbonate before disposal .

- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can the enantiomeric purity of this compound be resolved and validated?

Answer:

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >1.5 min confirm resolution .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to confirm absolute configuration .

- Validation : Cross-check results with X-ray crystallography (e.g., SHELXL refinement) for unambiguous stereochemical assignment .

Q. What crystallographic strategies are effective for analyzing the solid-state structure of this compound?

Answer:

Q. How can pharmacological target identification be systematically approached for this compound?

Answer:

Q. How should contradictory biological activity data across studies be addressed?

Answer:

- Data Triangulation :

- Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) .

- Purity Verification : Re-analyze compound via HPLC to exclude degradation products (e.g., hydrolyzed piperidine).

- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out interference .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein binding in GROMACS (50 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp113 in LRH-1) .

- Quantum Mechanics : Use Gaussian 16 to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.